molecular formula C20H26N4O3S B2804073 2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251603-22-1

2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2804073
CAS No.: 1251603-22-1
M. Wt: 402.51
InChI Key: QLNPCCAIRHSMQC-UHFFFAOYSA-N
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Description

The compound 2-((4-(azepan-1-yl)pyrimidin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide (CAS: 851796-48-0) is a thioacetamide derivative featuring a pyrimidine core substituted with an azepane (7-membered saturated ring) at the 4-position and a 3,4-dimethoxyphenylacetamide group via a sulfur linkage . The azepane moiety may influence pharmacokinetic properties, such as solubility and receptor binding, compared to smaller heterocycles like pyridine or oxadiazole.

Properties

IUPAC Name

2-[4-(azepan-1-yl)pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-26-16-8-7-15(13-17(16)27-2)22-19(25)14-28-20-21-10-9-18(23-20)24-11-5-3-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNPCCAIRHSMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)

  • Structural Features : Pyrimidine core with 2-methyl and 6-pyridinyl substituents; thioacetamide-linked 3,4-dimethoxyphenyl group.
  • Biological Activity : Potent anticonvulsant in the maximal electroshock (MES) model.
  • Key Data :
    • ED₅₀ : Determined via probit analysis in mice .
    • Efficacy : 100% seizure prevention in animal models at effective doses .
  • SAR Insights : Pyridinyl and methyl groups enhance binding to neuronal targets (e.g., voltage-gated ion channels) compared to azepane-containing analogs .

Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide)

  • Structural Features : 1,3,4-oxadiazole core with 4-chlorophenyl substituent; pyrimidine-linked p-tolyl group.
  • Biological Activity : Cytotoxic against A549 lung cancer cells.
  • Key Data: IC₅₀: 3.8 ± 0.02 μM (A549); 25-fold selectivity over noncancerous HEK cells .
  • SAR Insights : Halogen (Cl) and electron-donating groups (EDGs) enhance anticancer potency .

Imidazo[2,1-b][1,3,4]thiadiazole Derivatives (e.g., 2-((6-(aryl)imidazo[2,1-b]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide)

  • Structural Features : Imidazo-thiadiazole core with aryl substituents; fluorophenylacetamide group.
  • Biological Activity : Antibacterial, antifungal, and anti-inflammatory.
  • Key Data :
    • Moderate to high activity against S. aureus and E. coli; analgesic efficacy comparable to ibuprofen .
  • SAR Insights : Fluorine substitution improves metabolic stability and membrane permeability .

Pyrimidinyl Thioacetamide Derivatives (e.g., 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide)

  • Structural Features : Dimethylpyrimidine core; simple phenylacetamide group.
  • Key Data :
    • Crystallographic studies confirm planar acetamide geometry, influencing binding to ATP sites .
  • SAR Insights : Methyl groups on pyrimidine enhance steric complementarity in receptor pockets .

Discussion and Implications

  • Azepane vs.
  • Halogen vs. EDG Effects : Compound 154’s 4-Cl group highlights the role of halogens in anticancer activity, whereas EDGs in the target compound’s 3,4-dimethoxyphenyl group could modulate electron density for receptor interactions .
  • Diverse Applications : Thioacetamide derivatives demonstrate versatility across therapeutic areas, driven by core heterocycle and substituent modifications.

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